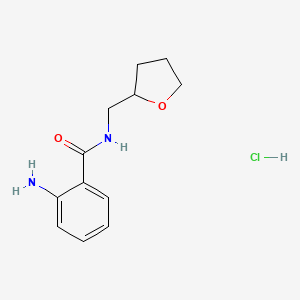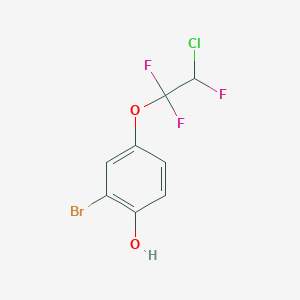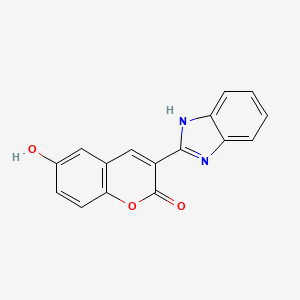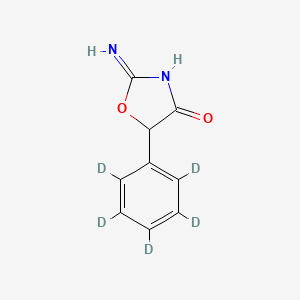
Pemoline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemoline-d5 is a deuterated analog of pemoline, a central nervous system stimulant. It is primarily used as a reference standard in analytical chemistry and scientific research. The compound is known for its stable isotope labeling, which makes it valuable in various research applications, including pharmacokinetic studies and metabolic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pemoline-d5 is synthesized through a multi-step process starting from benzene-d6. The synthetic sequence involves the preparation of intermediates such as dichloroacetophenone-d5, mandelic acid-d5, and ethyl mandelate-d5 . The final step involves the cyclization of these intermediates to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same multi-step process used in laboratory settings. The production involves stringent reaction conditions and purification steps to ensure the high purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
Pemoline-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives and substituted pemoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Pemoline-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of pemoline in various samples.
Biology: Employed in metabolic studies to trace the metabolic pathways of pemoline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pemoline.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for existing drugs.
Mechanism of Action
Pemoline-d5, like its non-deuterated counterpart, acts as a central nervous system stimulant. It is believed to exert its effects by influencing neurotransmitter activity in the brain, particularly by inhibiting the reuptake of dopamine . This leads to increased levels of dopamine in the synaptic cleft, enhancing neurotransmission and stimulating the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Pemoline: The non-deuterated form of Pemoline-d5, used for similar applications but without the stable isotope labeling.
Dextroamphetamine: Another central nervous system stimulant with a different chemical structure but similar pharmacological effects.
Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder, with a different mechanism of action compared to pemoline.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. Its deuterated form provides distinct advantages in mass spectrometry and other analytical techniques, offering higher sensitivity and specificity compared to non-deuterated compounds .
Properties
CAS No. |
70838-73-2 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-imino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D |
InChI Key |
NRNCYVBFPDDJNE-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=N)O2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=N)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
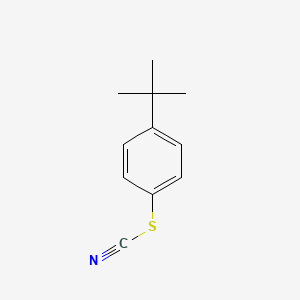
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
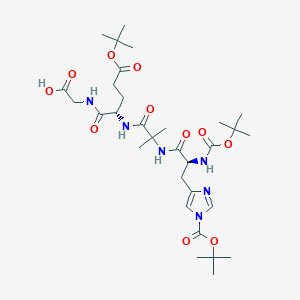

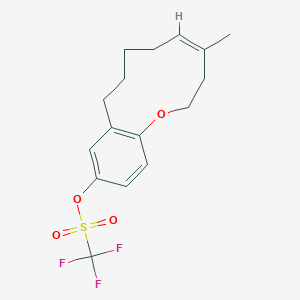
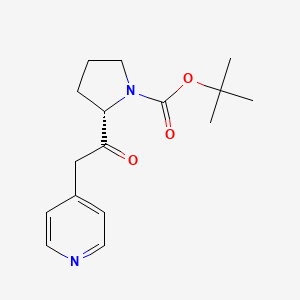
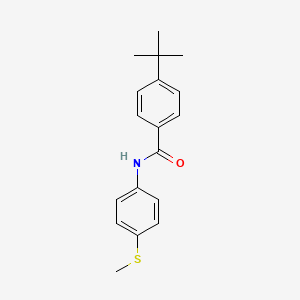
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
